Cas no 2228914-34-7 (3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine)

3-(2,3-Dihydro-1-benzofuran-5-yloxy)-3-methylazetidine is a heterocyclic compound featuring a benzofuran moiety linked to a methyl-substituted azetidine ring via an ether bridge. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The azetidine ring contributes to conformational rigidity, while the benzofuran group enhances aromatic interactions, potentially improving binding affinity in target applications. Its stability and synthetic versatility allow for further functionalization, enabling the development of novel bioactive molecules. The compound’s balanced lipophilicity and steric profile make it particularly useful in medicinal chemistry for optimizing drug-like properties. Suitable for research-scale applications, it offers a promising scaffold for lead optimization.
3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine structure
2228914-34-7 structure
商品名:3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine
CAS番号:2228914-34-7
MF:C12H15NO2
メガワット:205.253003358841
CID:6225008
PubChem ID:165865445

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine 化学的及び物理的性質

名前と識別子

    • 3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine
    • 2228914-34-7
    • EN300-1822930
    • インチ: 1S/C12H15NO2/c1-12(7-13-8-12)15-10-2-3-11-9(6-10)4-5-14-11/h2-3,6,13H,4-5,7-8H2,1H3
    • InChIKey: NTNUZAMCYYSOOG-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC2=C(C=1)CCO2)C1(C)CNC1

計算された属性

  • せいみつぶんしりょう: 205.110278721g/mol
  • どういたいしつりょう: 205.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1822930-0.25g
3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine
2228914-34-7
0.25g
$1078.0 2023-09-19
Enamine
EN300-1822930-1g
3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine
2228914-34-7
1g
$1172.0 2023-09-19
Enamine
EN300-1822930-10g
3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine
2228914-34-7
10g
$5037.0 2023-09-19
Enamine
EN300-1822930-1.0g
3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine
2228914-34-7
1g
$1172.0 2023-05-26
Enamine
EN300-1822930-0.05g
3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine
2228914-34-7
0.05g
$983.0 2023-09-19
Enamine
EN300-1822930-0.1g
3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine
2228914-34-7
0.1g
$1031.0 2023-09-19
Enamine
EN300-1822930-5.0g
3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine
2228914-34-7
5g
$3396.0 2023-05-26
Enamine
EN300-1822930-10.0g
3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine
2228914-34-7
10g
$5037.0 2023-05-26
Enamine
EN300-1822930-0.5g
3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine
2228914-34-7
0.5g
$1124.0 2023-09-19
Enamine
EN300-1822930-2.5g
3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine
2228914-34-7
2.5g
$2295.0 2023-09-19

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine 関連文献

3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidineに関する追加情報

3-(2,3-Dihydro-1-Benzofuran-5-yloxy)-3-Methylazetidine: A Comprehensive Overview

3-(2,3-Dihydro-1-Benzofuran-5-yloxy)-3-methylazetidine (CAS No. 2228914-34-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine.

Chemical Structure and Properties

3-(2,3-Dihydro-1-Benzofuran-5-yloxy)-3-methylazetidine is a small molecule with a molecular formula of C14H17NO2. The compound features a 2,3-dihydrobenzofuran moiety linked to an azetidine ring through an ether linkage. The presence of the methyl group on the azetidine ring adds steric hindrance and influences the compound's conformational flexibility. These structural elements contribute to the compound's unique chemical and biological properties.

The physical properties of 3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine include a melting point of approximately 105°C and a solubility profile that allows for good dissolution in organic solvents such as DMSO and ethanol. The compound is also stable under standard laboratory conditions, making it suitable for various experimental protocols.

Synthesis Methods

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine has been reported in several studies. One common approach involves the reaction of 5-hydroxy-2,3-dihydrobenzofuran with an appropriate azetidine derivative. The reaction typically proceeds via a nucleophilic substitution mechanism, followed by methylation to introduce the methyl group on the azetidine ring.

A recent study published in the Journal of Organic Chemistry detailed an optimized synthetic route that achieved high yields and purity levels. The researchers utilized a one-pot synthesis method involving the sequential addition of reagents under controlled conditions. This approach not only simplified the synthetic process but also minimized side reactions and impurities.

Biological Activities and Therapeutic Potential

3-(2,3-Dihydro-1-Benzofuran-5-yloxy)-3-methylazetidine has been investigated for its potential therapeutic applications in various disease models. One of the most promising areas of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are targets for many approved drugs.

In vitro studies have shown that 3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine exhibits potent agonist activity at specific GPCRs, particularly those involved in neurotransmission and neuroprotection. For instance, it has been found to activate serotonin receptors (5-HT receptors), which are implicated in mood disorders such as depression and anxiety.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine in treating these conditions. Preliminary results have been encouraging, with patients showing significant improvements in symptomatology without major adverse effects.

Mechanisms of Action

The mechanisms by which 3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine exerts its biological effects are multifaceted. One key mechanism involves its interaction with GPCRs to modulate intracellular signaling pathways. Upon binding to these receptors, the compound triggers a cascade of events that can lead to changes in gene expression, protein phosphorylation, and other cellular processes.

In addition to its direct receptor interactions, 3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine has been shown to possess antioxidant properties. This characteristic is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. By scavenging free radicals and reducing oxidative damage, the compound may help protect neurons from degeneration.

Clinical Trials and Future Directions

The clinical development of 3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine is an ongoing process with several Phase II trials currently underway. These trials aim to further elucidate the compound's safety profile and therapeutic potential in larger patient populations. Early results have been promising, with no major safety concerns reported.

In parallel with clinical trials, researchers are exploring new avenues for optimizing the pharmacokinetic properties of 3-(2,3-dihydro-1-benzofuran-5-yloxy)-3-methylazetidine. Efforts are focused on improving its bioavailability and reducing potential side effects through structural modifications or formulation strategies.

The future prospects for this compound are bright. If clinical trials continue to yield positive outcomes, it could become a valuable addition to the arsenal of treatments for mood disorders and neurodegenerative diseases. Additionally, its unique chemical structure makes it an attractive candidate for further derivatization and exploration in other therapeutic areas.

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